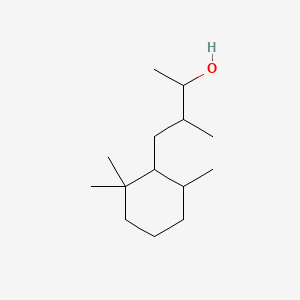
Cyclohexanepropanol, alpha,beta,2,2,6-pentamethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of iso-Methyl tetrahydroionol typically involves the hydrogenation of ionone derivatives under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, iso-Methyl tetrahydroionol is produced through a multi-step process that includes the hydrogenation of ionone derivatives followed by purification steps to isolate the desired product. The process is optimized to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: iso-Methyl tetrahydroionol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and acids.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives.
Aplicaciones Científicas De Investigación
iso-Methyl tetrahydroionol has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
Mecanismo De Acción
The mechanism of action of iso-Methyl tetrahydroionol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through binding to olfactory receptors, leading to the perception of its characteristic odor. Additionally, its chemical structure allows it to participate in various biochemical reactions, influencing its biological activity .
Comparación Con Compuestos Similares
Methyl tetrahydroionol: Shares a similar structure but differs in the position of the methyl group.
Cyclohexanepropanol derivatives: Compounds with similar cyclohexane and propanol moieties.
Uniqueness: iso-Methyl tetrahydroionol is unique due to its specific odor profile and stability, making it a preferred choice in the fragrance industry. Its chemical properties also allow for versatile applications in various fields .
Propiedades
Número CAS |
60241-53-4 |
|---|---|
Fórmula molecular |
C14H28O |
Peso molecular |
212.37 g/mol |
Nombre IUPAC |
3-methyl-4-(2,2,6-trimethylcyclohexyl)butan-2-ol |
InChI |
InChI=1S/C14H28O/c1-10-7-6-8-14(4,5)13(10)9-11(2)12(3)15/h10-13,15H,6-9H2,1-5H3 |
Clave InChI |
HMENPFAAAQWASO-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1CC(C)C(C)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


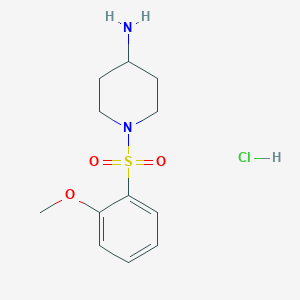

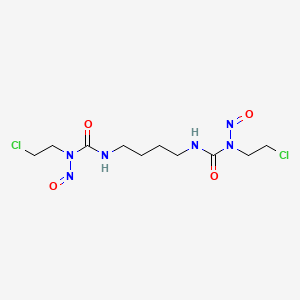
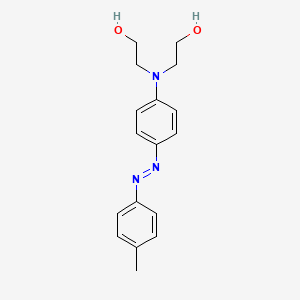
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)


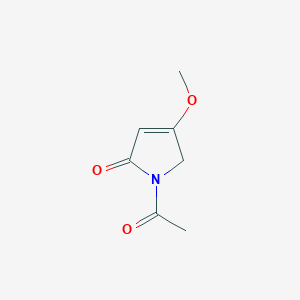
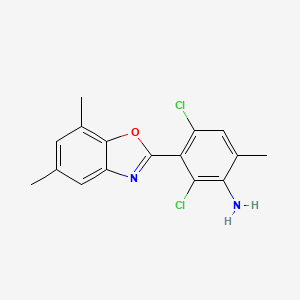
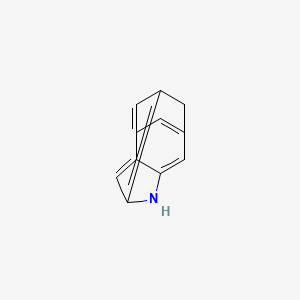

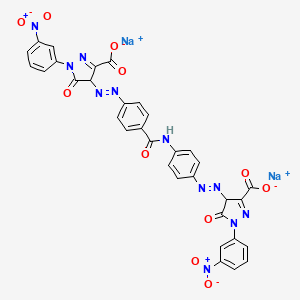
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methoxyphenyl)-](/img/structure/B13798893.png)

